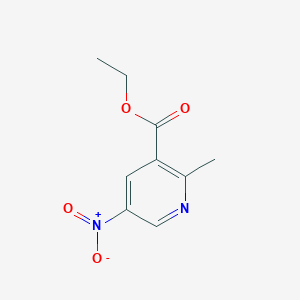

Ethyl 2-methyl-5-nitronicotinate

Beschreibung

Ethyl 2-methyl-5-nitronicotinate (CAS: 51984-71-5) is a nitro-substituted nicotinic acid derivative with an ethyl ester group at the 3-position and a methyl substituent at the 2-position of the pyridine ring. It serves as a key intermediate in organic synthesis, particularly in the preparation of anticoccidial agents such as 2-methyl-5-nitronicotinamide via amidation with ammonia . Its structural features, including the electron-withdrawing nitro group and lipophilic ethyl ester, influence its reactivity and applications in medicinal chemistry and agrochemical research.

Eigenschaften

IUPAC Name |

ethyl 2-methyl-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-3-15-9(12)8-4-7(11(13)14)5-10-6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYXNPIXRRSBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301867 | |

| Record name | Ethyl 2-methyl-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51984-71-5 | |

| Record name | 51984-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-methyl-5-nitronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-5-nitronicotinate can be synthesized through several methods. One common approach involves the nitration of ethyl 2-methylpyridine-5-carboxylate. This reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

Reduction: this compound can undergo reduction reactions to form ethyl 2-methyl-5-aminonicotinate. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.

Substitution: The nitro group in this compound can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the nitro group with an amino group using reagents like ammonia or amines.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, 2-methyl-5-nitronicotinic acid, using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Ammonia, primary or secondary amines.

Hydrolysis: Sodium hydroxide for basic hydrolysis, hydrochloric acid for acidic hydrolysis.

Major Products Formed:

Reduction: Ethyl 2-methyl-5-aminonicotinate.

Substitution: Ethyl 2-methyl-5-aminonicotinate (from nitro to amino substitution).

Hydrolysis: 2-Methyl-5-nitronicotinic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 2-methyl-5-nitronicotinate serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. It can be involved in various reactions such as:

- Reduction : Converts to ethyl 2-methyl-5-aminonicotinate using hydrogen gas with a palladium catalyst.

- Substitution : The nitro group can be replaced by nucleophiles (e.g., ammonia) under appropriate conditions.

- Hydrolysis : The ester group can be hydrolyzed to yield 2-methyl-5-nitronicotinic acid.

Medicinal Chemistry

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Exhibits significant activity against various pathogens, showing potential as an antibacterial and antifungal agent.

- Anti-inflammatory Effects : Demonstrates anti-inflammatory properties in vitro by inhibiting pro-inflammatory cytokines.

- Enzyme Interaction : Interacts with specific enzymes, leading to the development of enzyme inhibitors crucial for drug design.

Material Science

Due to its reactive nitro and ester groups, this compound is utilized in preparing functional materials like polymers and coatings.

Chemical Biology

Researchers employ this compound to study enzyme-catalyzed reactions and develop enzyme inhibitors, enhancing our understanding of metabolic pathways.

Comparative Studies with Similar Compounds

A comparison with other nitro-substituted nicotinates highlights the unique properties of this compound:

| Compound Name | Key Features |

|---|---|

| Ethyl 2-chloro-5-nitronicotinate | Chloro group instead of methyl; different reactivity |

| Ethyl 2-methyl-3-nitronicotinate | Nitro group at the third position; altered properties |

| Ethyl 2-methylnicotinate | Lacks ethyl substitution; similar nitro functionality |

These variations illustrate how structural differences influence biological activity and reactivity.

Case Studies

-

Antimicrobial Activity Study :

- Demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

-

Anti-inflammatory Mechanism Investigation :

- In vitro assays showed that treatment reduced TNF-alpha production in macrophages by inhibiting NF-kB signaling pathways.

-

Enzyme Inhibition Research :

- Investigated as a potential enzyme inhibitor against metabolic enzymes involved in disease pathways, suggesting further exploration in drug development.

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-5-nitronicotinate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group allows for modification to enhance its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

Positional Isomers

- Ethyl 6-Methyl-5-Nitronicotinate (CAS: 1211538-09-8): This positional isomer has a methyl group at the 6-position instead of the 2-position.

Substituent Type

- Methyl 2-Amino-5-Nitronicotinate (CAS: 88312-64-5): Replacing the methyl group with an amino substituent at the 2-position increases polarity and hydrogen-bonding capacity, which may enhance solubility in polar solvents and interaction with biological targets .

Reactivity in Catalytic Hydrogenation

Ethyl 2-methyl-5-nitronicotinate undergoes catalytic hydrogenation over platinum oxide in acetic anhydride to yield reduced products, likely due to the nitro group's susceptibility to reduction . In contrast, chloro-substituted analogues (e.g., Methyl 6-Chloro-5-Nitronicotinate, CAS: 104086-21-7) may resist reduction under similar conditions due to the electron-withdrawing chlorine atom stabilizing the nitro group .

Biologische Aktivität

Ethyl 2-methyl-5-nitronicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₀N₂O₄

- Molecular Weight : 198.19 g/mol

- Functional Groups : Nitro group (-NO₂) and ethyl ester

The presence of the nitro group contributes to the compound's reactivity and biological interactions, while the ethyl ester provides opportunities for further chemical modifications.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against bacteria and fungi, showing potential as an antibacterial and antifungal agent .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, suggesting its potential use in treating inflammatory diseases. Mechanistic studies indicate that it may inhibit pro-inflammatory cytokines and pathways.

- Enzyme Interaction : this compound interacts with specific enzymes, which can lead to the development of enzyme inhibitors. This property is crucial for drug design aimed at targeting metabolic pathways .

The biological activity of this compound is largely attributed to its ability to undergo bioreduction, forming reactive intermediates that can interact with cellular macromolecules. The nitro group can be reduced to an amino group, leading to derivatives with enhanced biological activity. The ester functionality allows for hydrolysis, yielding carboxylic acid derivatives that may exhibit different pharmacological profiles .

Key Mechanisms:

- Bioreduction : Converts nitro to amino derivatives.

- Hydrolysis : Produces carboxylic acids which may have distinct biological effects.

Comparative Studies

This compound can be compared with other nitro-substituted nicotinates to highlight its unique properties:

| Compound Name | Key Features |

|---|---|

| Ethyl 2-chloro-5-nitronicotinate | Chloro group instead of methyl; different reactivity |

| Ethyl 2-methyl-3-nitronicotinate | Nitro group at the third position; altered properties |

| Mthis compound | Lacks ethyl substitution; similar nitro functionality |

These comparisons illustrate how structural variations influence biological activity and reactivity.

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Nitration of Nicotine Derivatives : The starting materials are often nicotine derivatives that undergo nitration.

- Esterification : The resulting acid is then esterified using ethanol to yield the final product.

- Purification : The compound is purified through recrystallization or chromatography techniques.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to established antibiotics.

- Anti-inflammatory Mechanism Investigation : In vitro assays showed that treatment with this compound reduced the production of TNF-alpha in macrophages by inhibiting NF-kB signaling pathways .

- Enzyme Inhibition Research : Investigations into its role as a potential enzyme inhibitor revealed promising results against certain metabolic enzymes involved in disease pathways, suggesting further exploration in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.